molecular formula C8H9ClN2O4S B14622728 Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester CAS No. 58358-85-3

Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester

Cat. No.: B14622728
CAS No.: 58358-85-3
M. Wt: 264.69 g/mol
InChI Key: WNWMHGOEZFVUPN-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a hydrazinecarboxylic acid moiety and a 4-chlorophenylsulfonyl group, making it a valuable reagent in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: This compound is utilized in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating various chemical reactions. The hydrazinecarboxylic acid moiety can participate in nucleophilic attacks, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarboxylic acid, methyl ester
  • Hydrazinecarboxylic acid, ethyl ester

Uniqueness

Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other hydrazinecarboxylic acid esters. This makes it particularly valuable in specific synthetic applications and research contexts.

Properties

CAS No.

58358-85-3

Molecular Formula

C8H9ClN2O4S

Molecular Weight

264.69 g/mol

IUPAC Name

methyl N-[(4-chlorophenyl)sulfonylamino]carbamate

InChI

InChI=1S/C8H9ClN2O4S/c1-15-8(12)10-11-16(13,14)7-4-2-6(9)3-5-7/h2-5,11H,1H3,(H,10,12)

InChI Key

WNWMHGOEZFVUPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NNS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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